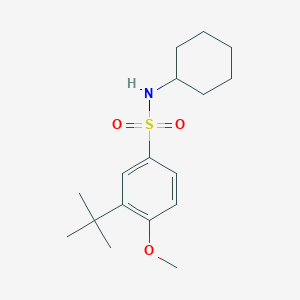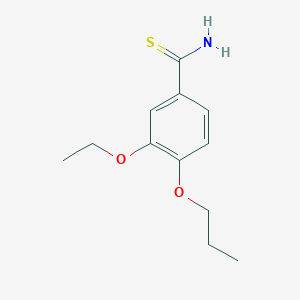![molecular formula C26H30N2O6S B12119507 (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety through a tetrahydro-dioxepino-isoquinoline structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one typically involves multiple steps:
-
Formation of the Morpholine Sulfonyl Phenyl Intermediate
Starting Materials: 4-bromophenyl sulfone and morpholine.
Reaction Conditions: The bromophenyl sulfone is reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Synthesis of the Tetrahydro-Dioxepino-Isoquinoline Core
Starting Materials: Isoquinoline derivatives and appropriate diols.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the dioxepino ring system.
-
Coupling of Intermediates
Reaction Conditions: The morpholine sulfonyl phenyl intermediate is coupled with the tetrahydro-dioxepino-isoquinoline core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
-
Final Functionalization
Reaction Conditions: Introduction of the butan-2-one moiety through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can target the carbonyl group in the butan-2-one moiety, potentially converting it to an alcohol.
-
Substitution
- The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonyl or morpholine groups.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Diagnostics: Use in the development of diagnostic agents due to its specific binding properties.
Industry
Material Science: Incorporation into polymers or other materials for enhanced properties.
Chemical Sensors: Development of sensors based on its reactivity and binding characteristics.
Mechanism of Action
The mechanism of action of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The dioxepino-isoquinoline core may facilitate binding to proteins or nucleic acids, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(2,3-dihydro-1H-inden-1-ylidene)butan-2-one
- Similar structure but with a dihydro-indenyl core instead of the dioxepino-isoquinoline core.
-
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4-dihydro-2H-benzo[b][1,4]oxazepin-7(8H)-ylidene)butan-2-one
- Contains a benzo-oxazepinyl core.
Uniqueness
The uniqueness of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one lies in its dioxepino-isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H30N2O6S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1Z)-1-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-4-(4-morpholin-4-ylsulfonylphenyl)butan-2-one |
InChI |
InChI=1S/C26H30N2O6S/c29-21(5-2-19-3-6-22(7-4-19)35(30,31)28-10-14-32-15-11-28)17-24-23-18-26-25(33-12-1-13-34-26)16-20(23)8-9-27-24/h3-4,6-7,16-18,27H,1-2,5,8-15H2/b24-17- |
InChI Key |
NPCAECVMZIXMLD-ULJHMMPZSA-N |
Isomeric SMILES |
C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)


![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)


![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)


![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119465.png)
![N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)
![3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12119473.png)

